
L-Glutaminyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutaminyl-L-serine is a dipeptide composed of the amino acids L-glutamine and L-serine. Dipeptides like this compound are of significant interest due to their potential applications in various fields, including medicine, food, and cosmetics. This compound is known for its role in protein synthesis and its potential neuroprotective properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-serine typically involves the enzymatic or chemical coupling of L-glutamine and L-serine. Enzymatic synthesis often employs amino acid ligases, which catalyze the formation of peptide bonds between amino acids. Chemical synthesis may involve the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum has been engineered to overproduce L-serine, which can then be coupled with L-glutamine to form the dipeptide. This method is advantageous due to its scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
L-Glutaminyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond between L-glutamine and L-serine can be hydrolyzed by proteolytic enzymes, resulting in the release of the individual amino acids.
Oxidation and Reduction: The amino acid residues in this compound can participate in oxidation-reduction reactions, although these are less common for dipeptides compared to free amino acids.
Substitution: The amino groups in L-glutamine and L-serine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using proteolytic enzymes such as trypsin or pepsin under mild conditions (pH 7-8, 37°C).
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Requires strong nucleophiles such as sodium azide or thiols under basic conditions.
Major Products
Hydrolysis: Produces L-glutamine and L-serine.
Oxidation: May result in the formation of oxidized derivatives of the amino acids.
Substitution: Leads to substituted amino acid derivatives, depending on the nucleophile used.
科学的研究の応用
L-Glutaminyl-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and cellular metabolism.
Medicine: Explored for its potential neuroprotective effects and its role in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease
作用機序
The mechanism of action of L-Glutaminyl-L-serine involves its participation in protein synthesis and cellular signaling pathways. L-glutamine serves as a nitrogen donor in various biosynthetic processes, while L-serine is a precursor for the synthesis of other amino acids and biomolecules. Together, they contribute to the regulation of cellular metabolism and the maintenance of cellular homeostasis .
類似化合物との比較
Similar Compounds
L-Glutaminyl-L-threonine: Another dipeptide with similar properties, used in the food industry to enhance flavor.
L-Glutaminyl-L-tryptophan: Known for its antiangiogenic activity and potential therapeutic applications.
L-Leucyl-L-serine: Enhances saltiness and is used in food applications.
Uniqueness
L-Glutaminyl-L-serine is unique due to its specific combination of L-glutamine and L-serine, which imparts distinct biochemical properties. Its potential neuroprotective effects and role in protein synthesis make it particularly valuable in medical research and therapeutic applications .
特性
CAS番号 |
5875-40-1 |
|---|---|
分子式 |
C8H15N3O5 |
分子量 |
233.22 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H15N3O5/c9-4(1-2-6(10)13)7(14)11-5(3-12)8(15)16/h4-5,12H,1-3,9H2,(H2,10,13)(H,11,14)(H,15,16)/t4-,5-/m0/s1 |
InChIキー |
UKKNTTCNGZLJEX-WHFBIAKZSA-N |
異性体SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |
正規SMILES |
C(CC(=O)N)C(C(=O)NC(CO)C(=O)O)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


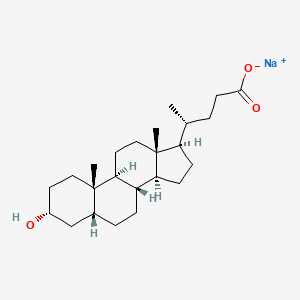
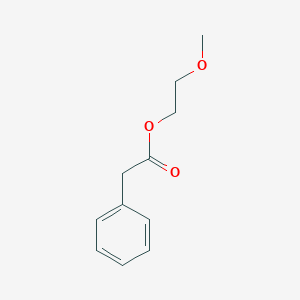
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)

![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
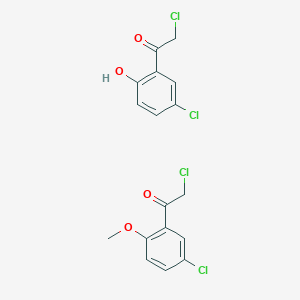

![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
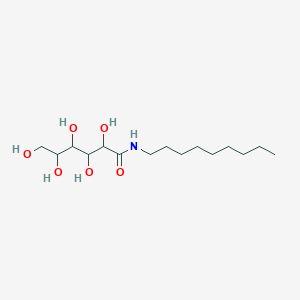
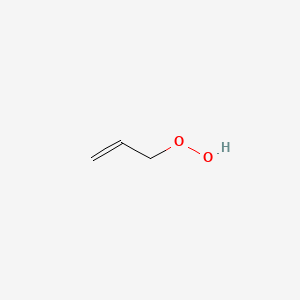
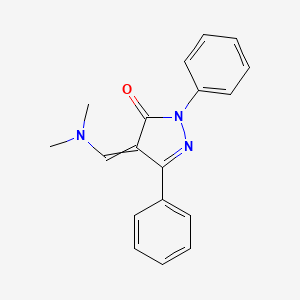
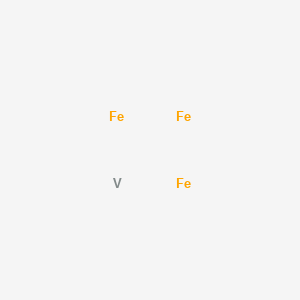
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
